molecular formula C14H10N2O10S2 B1240566 4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)- CAS No. 78333-24-1

4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)-

Cat. No.: B1240566
CAS No.: 78333-24-1
M. Wt: 430.4 g/mol
InChI Key: UETHPMGVZHBAFB-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dinitro-cis-stilbene-2,2’-disulfonic acid is an organic compound with the formula C14H8N2O10S2. This compound is commonly used as a precursor in the synthesis of various textile dyes and optical brighteners . It is characterized by the presence of nitro and sulfonic acid groups attached to a stilbene backbone.

Preparation Methods

The synthesis of 4,4’-dinitro-cis-stilbene-2,2’-disulfonic acid begins with the sulfonation of 4-nitrotoluene, which produces 4-nitrotoluene-2-sulfonic acid. This intermediate is then oxidized using sodium hypochlorite to yield the disodium salt of 4,4’-dinitro-cis-stilbene-2,2’-disulfonic acid . Industrial production methods typically follow similar routes, ensuring high yield and purity of the final product.

Scientific Research Applications

4,4’-Dinitro-cis-stilbene-2,2’-disulfonic acid is widely used in scientific research and industry:

Mechanism of Action

The compound exerts its effects primarily through its nitro and sulfonic acid groups. The nitro groups can undergo reduction to form amino groups, which are essential for the compound’s brightening properties. The sulfonic acid groups enhance the compound’s solubility and reactivity, making it suitable for various industrial applications .

Comparison with Similar Compounds

4,4’-Dinitro-cis-stilbene-2,2’-disulfonic acid is unique due to its specific combination of nitro and sulfonic acid groups on a stilbene backbone. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

CAS No.

78333-24-1

Molecular Formula

C14H10N2O10S2

Molecular Weight

430.4 g/mol

IUPAC Name

5-nitro-2-[(Z)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

InChI

InChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1-

InChI Key

UETHPMGVZHBAFB-UPHRSURJSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C\C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)-
Reactant of Route 2
Reactant of Route 2
4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)-
Reactant of Route 3
Reactant of Route 3
4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)-
Reactant of Route 4
Reactant of Route 4
4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)-
Reactant of Route 5
Reactant of Route 5
4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)-
Reactant of Route 6
4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.